molecular formula C15H22N2 B15002212 1-pentyl-2-propyl-1H-benzimidazole

1-pentyl-2-propyl-1H-benzimidazole

Cat. No.: B15002212
M. Wt: 230.35 g/mol
InChI Key: WPHFGOPQFDYMDB-UHFFFAOYSA-N
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Description

1-pentyl-2-propyl-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a fusion of benzene and imidazole rings, forming a bicyclic structure. These compounds have garnered significant interest due to their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-pentyl-2-propyl-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or carboxylic acids. One common method is the reaction of ortho-phenylenediamine with propyl aldehyde and pentyl aldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-pentyl-2-propyl-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-pentyl-2-propyl-1H-benzimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-pentyl-2-propyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-1H-benzimidazole
  • 5,6-dimethyl-1H-benzimidazole
  • 2-(4-fluorobenzyl)-1H-benzimidazole

Uniqueness

1-pentyl-2-propyl-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzimidazole derivatives, it may exhibit different pharmacokinetics, bioavailability, and potency in various applications .

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

1-pentyl-2-propylbenzimidazole

InChI

InChI=1S/C15H22N2/c1-3-5-8-12-17-14-11-7-6-10-13(14)16-15(17)9-4-2/h6-7,10-11H,3-5,8-9,12H2,1-2H3

InChI Key

WPHFGOPQFDYMDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CCC

Origin of Product

United States

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